2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzene ring, with two methyl groups attached to the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction conditions often include:
Catalyst: Acidic conditions (e.g., sulfuric acid or hydrochloric acid)
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Solvents such as dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or dioxole rings.
Scientific Research Applications
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another compound with a similar structure but different functional groups.
Dill ether: A compound with a similar dioxole ring structure.
Uniqueness
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern and the presence of two methyl groups on the dioxole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
65173-67-3 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C9H14O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI Key |
YLHFITCPOAKNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(C=CC2O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.